4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with phenyl and sulfonyl groups
Preparation Methods
The synthesis of 4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-isobutoxyphenyl sulfone, which is then reacted with 2-phenylmorpholine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory responses. The exact pathways involved are still under investigation, but it is believed that the compound affects signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine can be compared with similar compounds such as:
Febuxostat: A xanthine oxidase inhibitor used for the treatment of gout.
(4-Isobutoxyphenyl)(phenyl)methanone oxime: This compound is structurally similar and is studied for its potential in cancer therapy and herbicide development.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(2-methylpropoxy)phenyl]sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-16(2)15-25-18-8-10-19(11-9-18)26(22,23)21-12-13-24-20(14-21)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPDCXOYQIFYIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.